molecular formula C22H41N9O9 B12330949 L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl- CAS No. 883969-75-3

L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl-

Cat. No.: B12330949
CAS No.: 883969-75-3
M. Wt: 575.6 g/mol
InChI Key: QNOQUQUICUWQEO-AJNGGQMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl-” is a peptide derivative of L-arginine, a semi-essential amino acid critical for nitric oxide (NO) synthesis, vascular function, and metabolic regulation. Peptide derivatives of L-arginine are often designed to enhance bioavailability, target-specific tissues, or modulate enzymatic pathways. For example, similar compounds like acetyl L-carnitinamide of L-arginine () combine arginine with other moieties to improve neuroprotective or cardiovascular effects. The glycylglycyl (Gly-Gly) motif may influence solubility or stability, while serine (Ser) and leucine (Leu) residues could modulate interactions with cellular receptors or enzymes involved in NO signaling .

Properties

CAS No.

883969-75-3

Molecular Formula

C22H41N9O9

Molecular Weight

575.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C22H41N9O9/c1-11(2)6-13(30-19(37)14(9-32)28-17(35)8-27-16(34)7-23)18(36)31-15(10-33)20(38)29-12(21(39)40)4-3-5-26-22(24)25/h11-15,32-33H,3-10,23H2,1-2H3,(H,27,34)(H,28,35)(H,29,38)(H,30,37)(H,31,36)(H,39,40)(H4,24,25,26)/t12-,13-,14-,15-/m0/s1

InChI Key

QNOQUQUICUWQEO-AJNGGQMLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl- follows similar principles but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like L-Arginine and L-serine.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various amino acid derivatives and coupling agents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of L-Arginine can lead to the formation of citrulline.

Scientific Research Applications

Cardiovascular Health

Role in Nitric Oxide Production

L-arginine is primarily known for its ability to produce nitric oxide, a molecule that causes vasodilation and improves blood flow. This property makes it beneficial for various cardiovascular conditions:

  • Hypertension : Research indicates that L-arginine supplementation can lead to significant reductions in blood pressure levels. A meta-analysis reported that L-arginine could decrease systolic and diastolic blood pressure in hypertensive patients, suggesting its utility in managing hypertension .
  • Coronary Artery Disease : In patients with coronary artery disease, L-arginine has shown promise in improving endothelial function and reducing symptoms associated with angina . A study involving patients with acute coronary syndrome demonstrated improved myocardial contractility following L-arginine infusion .

Metabolic Disorders

Effects on Glycemic Control

L-arginine supplementation has been investigated for its effects on glycemic control, particularly in individuals with metabolic syndrome and type 2 diabetes:

  • A systematic review indicated that L-arginine could significantly lower fasting blood glucose levels and serum insulin levels in non-diabetic populations when administered at doses greater than 6.5 g/day . This suggests potential applications for delaying the onset of type 2 diabetes.

Table 1: Summary of Glycemic Control Studies

Study TypePopulationInterventionOutcome
RCTNon-diabeticsL-Arginine > 6.5 g/dayDecreased fasting blood glucose
RCTDiabeticsL-Arginine supplementationNo significant change in HbA1c

Respiratory Conditions

Hypoxia and Adaptation Mechanisms

L-arginine's role extends into respiratory health, particularly in conditions associated with hypoxia:

  • Studies have shown that L-arginine can enhance physiological reactivity to hypoxia by modulating nitric oxide pathways. This is particularly relevant for athletes and individuals exposed to high-altitude environments where oxygen levels are low . The compound's ability to improve mitochondrial function under hypoxic conditions is noteworthy.

Gastrointestinal Health

Ulcerative Colitis

Recent research highlights the correlation between serum levels of L-arginine and disease severity in ulcerative colitis:

  • A study found that while serum L-arginine levels increased in patients with severe colitis, the availability was not significantly enhanced due to competitive inhibition by other amino acids. This suggests a potential therapeutic role for L-arginine in managing inflammatory bowel diseases by addressing the uptake mechanisms .

Athletic Performance

Enhancing Exercise Capacity

L-arginine supplementation has gained attention in sports medicine for its potential to improve athletic performance:

  • Meta-analysis results indicate that L-arginine can enhance both aerobic and anaerobic exercise performance when taken prior to physical activity. This effect is attributed to improved blood flow and nutrient delivery during exercise .

Mechanism of Action

The mechanism of action of L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl- involves its interaction with specific molecular targets and pathways. For instance, L-Arginine is known to be a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and immune response. The peptide may also interact with cell surface receptors and intracellular signaling molecules to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

L-Arginine and its derivatives exhibit diverse pharmacological profiles. Below is a comparative analysis of key compounds, supported by research findings:

L-Arginine vs. L-Citrulline

Parameter L-Arginine L-Citrulline
Structure C₆H₁₄N₄O₂; α-amino acid with a guanidino group C₆H₁₃N₃O₃; non-proteinogenic amino acid, urea cycle intermediate
Bioavailability Oral bioavailability ranges 38–70% due to hepatic metabolism Higher intestinal absorption; efficiently converted to L-arginine in kidneys
NO Pathway Role Direct substrate for nitric oxide synthase (NOS) Indirect precursor; enhances plasma L-arginine levels synergistically
Therapeutic Use Hypertension, erectile dysfunction (ED), metabolic syndrome Exercise performance, cardiovascular health (e.g., combination with L-arginine elevates plasma levels more effectively)

Key Finding: A 2017 study demonstrated that combining L-citrulline (1g) with L-arginine (1g) increased plasma arginine levels more than L-arginine alone, suggesting synergistic benefits for NO-dependent therapies .

L-Arginine vs. Agmatine

Parameter L-Arginine Agmatine
Structure Basic amino acid with guanidino group Decarboxylated derivative of L-arginine; lacks α-carboxyl group
Function Precursor for NO synthesis; modulates insulin sensitivity, vascular tone Neuroprotective agent; inhibits NOS, modulates neurotransmitter systems
Bioavailability Moderate oral absorption Crosses blood-brain barrier; potential CNS targeting
Therapeutic Use Cardiovascular health, metabolic disorders Neuropathic pain, depression, neurodegenerative diseases

Key Finding: Agmatine’s decarboxylation from L-arginine shifts its role from NO production to neuromodulation, highlighting structural alterations that diversify therapeutic applications .

L-Arginine vs. ADMA/SDMA

Parameter L-Arginine ADMA/SDMA
Structure Guanidino group; proteinogenic amino acid Methylated derivatives; competitive NOS inhibitors
Function NOS substrate; enhances NO production Endogenous NOS inhibitors; elevate cardiovascular risk
Renal Handling Reabsorbed in proximal tubules SDMA accumulates in chronic kidney disease (CKD); ADMA metabolized
Therapeutic Use Correcting NO deficiency in metabolic/cardiovascular diseases Biomarkers for endothelial dysfunction and CKD progression

Key Finding: Despite structural similarity, ADMA/SDMA antagonize L-arginine’s role in NO synthesis, underscoring the importance of metabolite balance in vascular health .

L-Arginine vs. L-Arginine HCl

Parameter L-Arginine L-Arginine HCl
Structure Free base form (C₆H₁₄N₄O₂) Salt form with hydrochloric acid (C₆H₁₄N₄O₂·HCl)
Solubility Moderate water solubility Enhanced solubility due to ionic form
Bioavailability Variable absorption (38–70%) Improved stability and absorption in acidic environments
Therapeutic Use General supplementation for NO boost Preferred in formulations requiring rapid dissolution (e.g., IV therapies)

L-Arginine vs. Carnitine-Arginine Amides

Parameter L-Arginine Acetyl L-Carnitinamide of L-Arginine
Structure Single amino acid Covalent conjugate of L-arginine and acetylcarnitine
Function Direct NO precursor; systemic effects Dual action: enhances NO synthesis + mitochondrial fatty acid oxidation
Therapeutic Use Broad metabolic and cardiovascular support Neuroregeneration, cognitive enhancement, neuronal repair

Key Finding : Conjugation with carnitine redirects L-arginine’s activity toward neuroprotection, demonstrating how structural modifications enable tissue-specific targeting .

Biological Activity

L-Arginine, a semi-essential amino acid, plays a crucial role in various physiological processes, primarily through its conversion to nitric oxide (NO). The compound "L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl-" is a peptide that combines L-arginine with other amino acids, potentially enhancing its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, effects on health, and relevant research findings.

L-Arginine serves as a substrate for nitric oxide synthases (NOS), which catalyze the production of NO from L-arginine. NO is a potent vasodilator that plays a vital role in regulating blood flow, neurotransmission, and immune response. The biological activity of L-Arginine and its derivatives can be summarized as follows:

  • Vasodilation : NO produced from L-arginine promotes vasodilation, enhancing blood flow to various tissues.
  • Cell Signaling : L-arginine activates signaling pathways such as mTOR (mechanistic target of rapamycin), which is involved in protein synthesis and cell growth.
  • Immune Function : NO has antimicrobial properties and is involved in the immune response against pathogens.

Health Benefits and Clinical Applications

Research has demonstrated that L-arginine supplementation can confer several health benefits:

  • Cardiovascular Health :
    • Hypertension : Studies have shown that L-arginine can lower blood pressure by inhibiting angiotensin-converting enzyme (ACE) activity, thus reducing levels of angiotensin II, a potent vasoconstrictor .
    • Myocardial Infarction Recovery : In patients with acute coronary syndrome, L-arginine supplementation has been associated with improved myocardial contractility and reduced diastolic dysfunction .
  • Metabolic Disorders :
    • Diabetes Management : Supplementation with L-arginine has been reported to improve endothelial function in diabetic patients by enhancing NO bioavailability .
    • Obesity and Dyslipidemia : L-arginine may help ameliorate metabolic syndromes by improving lipid profiles and insulin sensitivity .
  • Wound Healing and Tissue Repair :
    • Enhanced NO production from L-arginine supports wound healing by promoting angiogenesis and collagen synthesis .
  • Fertility and Reproductive Health :
    • L-arginine is essential for spermatogenesis and may improve sperm quality in men .

Research Findings

A review of recent literature highlights various studies examining the effects of L-arginine:

StudyPopulationInterventionFindings
Patients with myocardial infarction4.2 g L-arginine + 2.0 g L-carnitine infusion for 28 daysImproved myocardial contractility
Hypertensive patientsIntravenous L-arginine infusion (500 mg/kg)Reduced serum ACE activity; lower plasma Ang II levels
Diabetic patientsOral supplementation (5 g/day for 14 days)Improved endothelial-dependent vasodilation; no significant changes in glycemia

Case Studies

Several case studies further illustrate the therapeutic potential of L-arginine:

  • Case Study on Heart Failure :
    • A pilot study involving patients with chronic heart failure indicated that oral supplementation of L-arginine led to increased cardiac output and improved physical endurance after 14 days of treatment .
  • Case Study on Aging :
    • Chronic supplementation with high doses of L-arginine was found to accelerate renal aging markers in older adults, suggesting that while it has benefits, careful consideration of dosage is necessary to avoid adverse effects .

Q & A

Q. What are the optimal methodologies for synthesizing L-Arginine-containing peptides like glycylglycyl-L-seryl-L-leucyl-L-seryl-L-arginine?

Solid-phase peptide synthesis (SPPS) is the gold standard, enabling sequential addition of protected amino acids to a resin-bound chain. Critical steps include deprotection (e.g., using trifluoroacetic acid for Fmoc removal) and coupling reactions (e.g., HBTU/HOBt activation). Post-synthesis cleavage from the resin and purification via HPLC are essential for yield optimization .

Q. How can researchers characterize the structural integrity of this peptide post-synthesis?

Use tandem mass spectrometry (MS/MS) for sequence verification and nuclear magnetic resonance (NMR) to confirm stereochemistry. High-performance liquid chromatography (HPLC) with UV detection at 214 nm (amide bond absorption) ensures purity. Circular dichroism (CD) spectroscopy may assess secondary structure in solution .

Q. What in vitro assays are recommended for preliminary assessment of its biological activity?

Begin with fluorescence polarization assays to study protein-protein interactions or enzyme inhibition kinetics (e.g., using fluorogenic substrates). Cell-based assays, such as luciferase reporters for nitric oxide (NO) signaling, can evaluate downstream effects. Surface plasmon resonance (SPR) quantifies binding affinity to target receptors .

Advanced Research Questions

Q. How do researchers resolve contradictions between in vitro and in vivo efficacy data for L-Arginine-containing peptides?

Discrepancies often arise from bioavailability differences (e.g., peptide degradation in serum). Use isotopic labeling (e.g., ¹³C-Arg) to track metabolic fate in vivo. Meta-analyses of preclinical studies can identify confounding variables (e.g., dosage, model species) and guide standardized protocols .

Q. What experimental designs are appropriate to investigate the "L-Arginine paradox" in nitric oxide synthesis?

The paradox refers to increased NO production despite supraphysiological L-arginine levels. Design dose-response studies with arginase inhibitors (e.g., nor-NOHA) to block competing metabolic pathways. Measure intracellular L-arginine via LC-MS and correlate with NO metabolites (e.g., nitrite/nitrate) in endothelial cell models .

Q. How can researchers analyze host-microbiota metabolic interactions influenced by this peptide?

Use gnotobiotic mouse models colonized with defined microbial communities. Metagenomic sequencing and metabolomics (e.g., GC-MS for short-chain fatty acids) reveal shifts in microbiota composition and L-arginine catabolism. Conditional knockout models (e.g., Arg1-deficient mice) dissect host vs. microbial contributions .

Q. What analytical challenges arise in quantifying this peptide in biological matrices, and how are they addressed?

Matrix interference (e.g., serum proteins) necessitates immunodepletion or solid-phase extraction prior to LC-MS/MS. Biosensor-based detection may overestimate concentrations due to cross-reactivity; validate with spike-recovery experiments and orthogonal methods like ELISA .

Q. How to design dose-response studies for evaluating physiological effects while minimizing variability?

Follow PRISMA guidelines for systematic reviews. Use stratified randomization in animal models to control for age, sex, and genetic background. For human trials, employ crossover designs with washout periods and standardized L-arginine formulations (e.g., 3–10 g/day) to assess hemodynamic outcomes (e.g., flow-mediated dilation) .

Data Contradiction and Meta-Analysis

Q. How should researchers address conflicting data on the peptide’s therapeutic potential in inflammatory diseases?

Conduct subgroup analyses in meta-analyses to isolate variables (e.g., disease stage, comorbidity). Use funnel plots to detect publication bias. In vitro studies may overstate efficacy due to static conditions; validate with 3D organoid models or ex vivo tissue explants .

Methodological Considerations

Q. What strategies improve the reproducibility of peptide stability studies under physiological conditions?

Simulate gastrointestinal degradation using pepsin (pH 2) or pancreatin (pH 7.4) and monitor fragments via MALDI-TOF. For serum stability, incubate with human serum albumin (HSA) and quantify intact peptide over time using LC-MS. Include protease inhibitors (e.g., aprotinin) as controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.